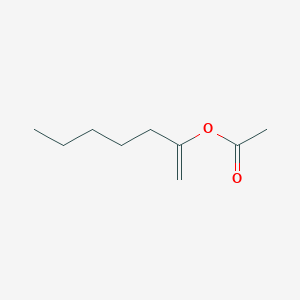
Hept-1-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-en-2-yl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by its molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is known for its sweet, fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-1-en-2-yl acetate can be synthesized through the esterification of hept-1-en-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of enzymatic catalysis, such as lipase-catalyzed esterification, is also explored for its selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Hept-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hept-1-en-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hept-1-en-2-ol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Hept-1-en-2-one.
Reduction: Hept-1-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hept-1-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and its potential as a biomarker in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma. .
Mechanism of Action
The mechanism of action of hept-1-en-2-yl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and hept-1-en-2-ol, which can further participate in metabolic pathways. The compound’s effects are mediated through its interaction with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Hept-2-en-1-yl acetate
- Hept-3-en-2-yl acetate
- Hex-1-en-2-yl acetate
Comparison: Hept-1-en-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific applications in flavor, fragrance, and pharmaceutical industries .
Properties
CAS No. |
1541-02-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
hept-1-en-2-yl acetate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h2,4-7H2,1,3H3 |
InChI Key |
KPYPIXZXTLCRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



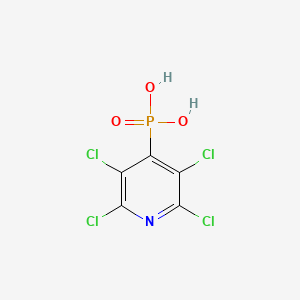

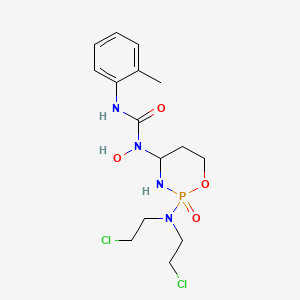
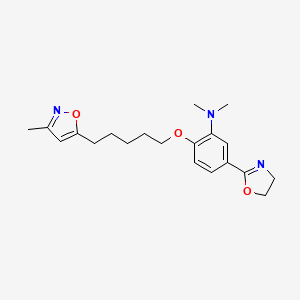
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
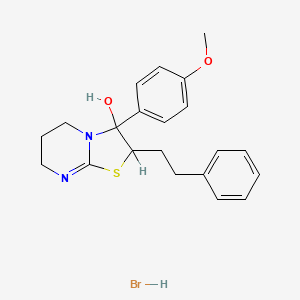
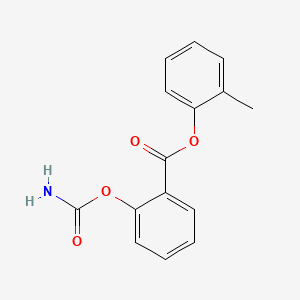
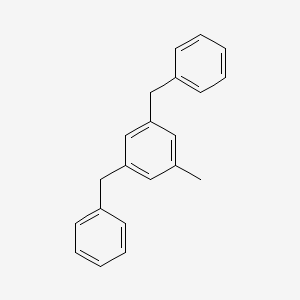
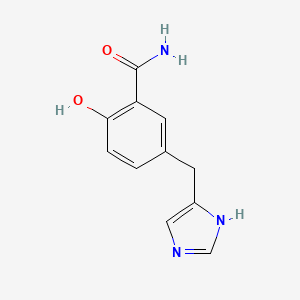
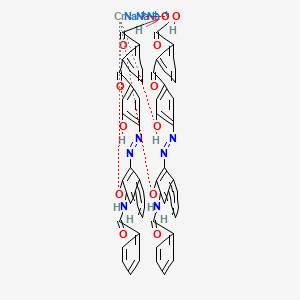
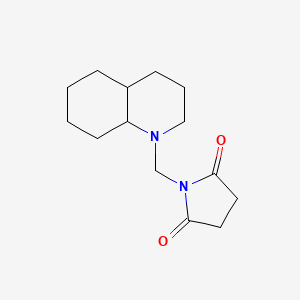

![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
